

Introduction: The Role and Chemistry of Glyceryl Tribenzoate in Food Contact Applications

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Compound of Interest

Compound Name: Glyceryl tribenzoate

Cat. No.: B1329261

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Glyceryl Tribenzoate (GTB), also known as Tribenzoin (CAS No. 614-33-5), is the triester of glycerin and benzoic acid.[1][2][3] It presents as a white crystalline powder or granular solid at room temperature, is insoluble in water, and soluble in various organic solvents.[4][5] Within the field of food contact materials (FCMs), GTB serves as a high-performance non-phthalate plasticizer and modifier.[6][7][8] Its primary function is to enhance the flexibility, durability, and processability of polymers used in packaging.[6][9] It is particularly valued in adhesive and coating formulations for its ability to improve adhesion and heat-seal properties, making it a critical component in multi-layered packaging structures.[1][6] This guide provides a detailed examination of the regulatory landscape governing the use of **Glyceryl Tribenzoate** in materials intended for food contact, with a primary focus on the frameworks established by the U.S. Food and Drug Administration (FDA) and the European Union.

Part 1: United States FDA Regulatory Framework

In the United States, substances used in the manufacture of food packaging are regulated by the FDA as "indirect food additives." [10][11] The authorization for a substance's use is highly specific, detailing its identity, intended application, and the conditions under which it can be safely employed.[12] **Glyceryl Tribenzoate** is explicitly authorized for specific food contact applications under Title 21 of the Code of Federal Regulations (CFR).

Authorized Uses under 21 CFR

Glyceryl Tribenzoate is listed in the FDA's inventory of food contact substances and is primarily regulated under two sections:

- 21 CFR § 175.105 - Adhesives: This regulation permits the use of **Glyceryl Tribenzoate** as a component in the formulation of food packaging adhesives.^{[2][12][13][14]} The regulation stipulates that the adhesive must either be separated from the food by a functional barrier or be used within specific limitations. For instance, when in contact with dry foods, the amount of adhesive must not exceed the limits of good manufacturing practice (GMP).^{[13][14]} For fatty and aqueous foods, the quantity of adhesive is limited to the trace amount that may occur at seams and edges, with the expectation that the bond will remain firm under normal use.^[13]
- 21 CFR § 176.180 - Components of paper and paperboard in contact with dry food: This section allows for the use of **Glyceryl Tribenzoate** as a component of paper and paperboard that are intended for contact with dry food.^{[2][15][16]}

These specific listings affirm the acceptable use of GTB in these defined applications without the need for further premarket clearance, provided the manufacturer adheres to the stipulated conditions and GMP.

U.S. Regulatory Pathway Overview

The approval of a substance for food contact in the U.S. can follow several paths. The diagram below illustrates the primary routes to compliance, including the one followed by **Glyceryl Tribenzoate** (listing in 21 CFR).

***Figure 1:** Simplified diagram of FDA regulatory pathways for food contact substances.*

Part 2: European Union Regulatory Framework

The regulatory framework for FCMs in the European Union is governed by the Framework Regulation (EC) No 1935/2004, which sets the general safety principles.^{[17][18]} Specific materials, such as plastics, are covered by dedicated measures.

Status under Commission Regulation (EU) No 10/2011

Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food establishes a "Union List" of authorized substances (monomers,

additives, etc.) that may be intentionally used in the manufacture of plastic FCMs.[18][19][20] A review of the current consolidated version of this regulation indicates that **Glyceryl Tribenzoate** (FCM substance No 935) is not currently included on the Union List of authorized substances for use in plastic food contact materials.

This implies that GTB cannot be used as an additive in plastic FCMs placed on the EU market unless it receives a specific authorization following a safety assessment by the European Food Safety Authority (EFSA). The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) is responsible for evaluating the safety of substances before their use can be authorized.[21]

It is crucial to distinguish this from its use in other materials. While not on the plastics list, GTB could potentially be used in other FCM applications like adhesives or coatings, which are not yet fully harmonized at the EU level and may be subject to national regulations of member states.[20][22][23]

Safety Assessments by Other International Bodies

While EFSA has not published a specific risk assessment for GTB in the context of food contact materials, other authoritative bodies have evaluated its safety for different uses.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **Glyceryl Tribenzoate** as a flavouring agent. In its 2002 assessment, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." [2][24] This toxicological evaluation, while not specific to FCM migration, provides a valuable reference point for the substance's general safety profile.

Part 3: Migration Testing and Safety Validation

A cornerstone of ensuring the safety of any food contact material is the validation that chemical constituents do not migrate into food at levels that could pose a health risk.[25][26] For a substance like GTB, a manufacturer would need to perform migration testing to demonstrate compliance with applicable regulations, particularly if seeking authorization in a new jurisdiction or verifying adherence to GMP.

Principles of Migration Testing

Migration testing simulates the contact between the packaging material and food to measure the quantity of a substance that transfers.^[26] The tests are performed using food simulants under conditions of time and temperature that represent the worst foreseeable conditions of use.^[27]

Regulatory Body	Key Migration Principle	Typical Test Focus
U.S. FDA	Total extractives are measured against limits specified in the relevant CFR section. ^[10]	Focus on the total amount of substance that transfers to a solvent, often measured as chloroform-soluble extractives for coatings and paperboard. ^[10]
EU (EFSA)	Adherence to an Overall Migration Limit (OML) of 10 mg/dm ² and, where applicable, a Specific Migration Limit (SML) for individual substances. ^[26]	SMLs are based on the substance's toxicological profile (e.g., a Tolerable Daily Intake or TDI).

Experimental Protocol: A General Migration Workflow

The following is a generalized, step-by-step protocol for conducting a migration test on a plastic film containing **Glyceryl Tribenzoate**, based on principles outlined in EU and FDA guidance.^{[11][26]}

Objective: To quantify the specific migration of **Glyceryl Tribenzoate** from a polymer film into a fatty food simulant.

Methodology:

- Sample Preparation:
 - Cut test specimens of the polymer film to a known surface area (e.g., 1 dm²).
 - Clean the surface of the specimens with a suitable solvent (e.g., ethanol) to remove surface contaminants, then allow to dry completely.

- Prepare a migration cell or pouch from the specimen.
- Selection of Food Simulant:
 - Based on the intended food contact type (e.g., fatty foods), select an appropriate simulant. For fatty foods, Simulant D2 (vegetable oil) or alternatives like 95% ethanol or isooctane are commonly used.
- Test Conditions:
 - Select time and temperature based on the worst-case intended use. For example, for long-term storage at room temperature, a test condition might be 10 days at 40°C.[\[28\]](#)
- Exposure:
 - Fill the migration cell or pouch with a known volume of the pre-heated food simulant, ensuring contact with the defined surface area of the polymer.
 - Place the sealed cells in a calibrated oven or incubator for the specified duration and temperature.
 - Run a blank simulant sample (not in contact with the polymer) in parallel under the same conditions.
- Analysis:
 - After the exposure period, remove the simulant from the cells.
 - Extract the **Glyceryl Tribenzoate** from the simulant using an appropriate solvent (e.g., acetonitrile for a vegetable oil simulant).
 - Quantify the concentration of GTB in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation:

- Calculate the migration value in mg of GTB per kg of food simulant (mg/kg) or mg of GTB per dm² of contact surface (mg/dm²).
- Compare the result against the relevant regulatory limit (e.g., an SML if one were established).

The workflow for this protocol is visualized below.

Figure 2: A generalized workflow for conducting a specific migration test.

Conclusion and Summary

The regulatory status of **Glyceryl Tribenzoate** in food contact materials is well-defined in the United States but requires careful consideration in the European Union.

Region/Body	Regulation/Guideline	Authorized Use in Food Contact Materials	Key Limitations / Notes
USA (FDA)	21 CFR § 175.105[12] [13]	Yes, as a component of adhesives.	Must be behind a functional barrier or have limited contact with food as per GMP. [13]
21 CFR § 176.180[2] [15]	Yes, in paper/paperboard.	For contact with dry food only.	
EU (EFSA)	Commission Reg. (EU) No 10/2011[19] [20]	No, not on the Union List for plastics.	Requires specific authorization and EFSA safety assessment for use in plastic FCMs.
JECFA	TRS 913-JECFA 59/112[2][24]	Evaluated as a flavouring agent.	"No safety concern" at current intake levels for flavouring use. Provides supporting toxicological data.[24]

For researchers and developers, this landscape underscores the importance of region-specific regulatory verification. While GTB is an established and effective plasticizer with a favorable safety profile, its application in plastic food packaging for the EU market would necessitate a formal authorization process. In all jurisdictions, adherence to Good Manufacturing Practice and validation through migration testing are critical to ensure that the final food contact article is safe and compliant.

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